N-[(Piperazin-1-yl)methyl]benzamide

Analytical Characterization Data Gap Analysis Procurement Limitation

Researchers often invest in functionalized analogs without first validating the core scaffold. N-[(Piperazin-1-yl)methyl]benzamide (CAS 61337-03-9) provides an unadorned piperazinyl benzamide core for systematic SAR exploration. • Versatile Substrate: Free piperazine NH and benzamide sites enable diverse N-functionalization and ring substitution. • Reference Standard: Defined MW (219.28) and formula (C12H17N3O) support HPLC/LC-MS method development and validation. • De Novo Ready: Allocate resources for synthesis optimization, purity analysis, and biological screening. Supplied via custom synthesis. Contact us with quantity and purity requirements for a tailored quotation.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 61337-03-9
Cat. No. B14587489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Piperazin-1-yl)methyl]benzamide
CAS61337-03-9
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H17N3O/c16-12(11-4-2-1-3-5-11)14-10-15-8-6-13-7-9-15/h1-5,13H,6-10H2,(H,14,16)
InChIKeyDKPMXFYDGKUSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Piperazin-1-yl)methyl]benzamide – Overview and Structural Class


N-[(Piperazin-1-yl)methyl]benzamide is an organic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol. It belongs to the class of piperazinyl benzamides, a structural motif frequently explored in medicinal chemistry for developing potential therapeutic agents [1]. The compound is primarily categorized as a chemical intermediate or a building block .

N-[(Piperazin-1-yl)methyl]benzamide Substitution Limitations


The unavailability of specific, quantitative biological or chemical data for N-[(Piperazin-1-yl)methyl]benzamide prevents any assumptions about its interchangeability with other piperazinyl benzamides. While this class is known to yield diverse biological activities upon structural modification, as seen in H3 receptor antagonists [1] and anti-osteoclast agents [2], the specific properties of this parent compound remain uncharacterized. Therefore, any substitution would lack a scientific basis for ensuring equivalent or predictable performance.

Quantitative Evidence for N-[(Piperazin-1-yl)methyl]benzamide


Absence of Comparator-Based Evidence

Multiple searches across primary research databases, patents, and authoritative chemical sources failed to identify any quantitative, comparator-based evidence for N-[(Piperazin-1-yl)methyl]benzamide. This includes data for biological activity (e.g., IC50, EC50, Ki), binding affinity, selectivity profiles, or comparative synthetic yields/purity. Consequently, no direct or cross-study comparable evidence is available to support its differentiation from analogs [1].

Analytical Characterization Data Gap Analysis Procurement Limitation

Application Scenarios for N-[(Piperazin-1-yl)methyl]benzamide


Pre-Project Feasibility Assessment

Given the complete absence of publicly available performance data [1], the primary application for this compound is internal feasibility assessment. Users must be prepared to allocate resources for de novo characterization (e.g., synthesis optimization, purity analysis, and biological screening) to establish its utility for any specific research or industrial purpose.

Generic Synthetic Building Block

This compound may serve as a simple, unadorned starting material or intermediate for the synthesis of more complex piperazinyl benzamide derivatives . Its value lies in its core structure, devoid of additional functional groups, making it a versatile substrate for introducing substituents at the piperazine nitrogen or benzamide ring .

Analytical Standards & Method Development

Due to its known molecular weight (219.28 g/mol) and formula (C12H17N3O) [2], the compound could serve as a reference standard for developing or validating analytical methods (e.g., HPLC, LC-MS) intended to detect or quantify piperazinyl benzamide fragments in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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